4-(Hydroxymethyl)piperidin-3-ol

Catalog No.
S3404759
CAS No.
220218-57-5
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)piperidin-3-ol

CAS Number

220218-57-5

Product Name

4-(Hydroxymethyl)piperidin-3-ol

IUPAC Name

4-(hydroxymethyl)piperidin-3-ol

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2

InChI Key

COQKGJIYPZVMSJ-UHFFFAOYSA-N

SMILES

C1CNCC(C1CO)O

Canonical SMILES

C1CNCC(C1CO)O

4-(Hydroxymethyl)piperidin-3-ol is a piperidine derivative characterized by the presence of a hydroxymethyl group at the fourth position of the piperidine ring. Its chemical formula is C6H13NO2C_6H_{13}NO_2, and it has a molecular weight of approximately 131.17 g/mol. This compound exists commonly as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays and applications. The structural features of 4-(Hydroxymethyl)piperidin-3-ol contribute to its versatility in

Medicinal Chemistry

  • Drug Discovery

    4-HMP serves as a valuable building block for synthesizing various drug candidates. Its structural features allow for modifications to target specific biological processes. Studies have explored its potential in developing drugs for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Additionally, research suggests its possible application in treating anxiety and depression [].

  • Enantioselective Synthesis

    4-HMP exists in two stereoisomeric forms, (3R,4S)-4-HMP and (3S,4R)-4-HMP. These forms have different spatial arrangements of their atoms and potentially different biological activities. Developing methods for the selective synthesis of specific enantiomers is crucial for drug development, and 4-HMP serves as a model compound in this field [].

Organic Chemistry

  • Catalysis

    4-HMP can act as a ligand in various catalytic reactions. Ligands are molecules that bind to a catalyst and influence its activity and selectivity. Research explores utilizing 4-HMP in developing new catalysts for organic transformations, potentially leading to more efficient and sustainable synthetic processes [].

  • Asymmetric Synthesis

    As mentioned earlier, 4-HMP exists in two enantiomeric forms. These forms can be used as chiral auxiliaries in asymmetric synthesis, a technique for creating molecules with a specific handedness. This ability makes 4-HMP a valuable tool for synthesizing various enantiopure compounds with potential applications in pharmaceuticals and other fields [].

Due to its functional groups:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to yield various derivatives, including alcohols and amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups through reactions with amines, thiols, or halides.

These reactions make the compound a valuable intermediate for further chemical modifications in synthetic organic chemistry.

4-(Hydroxymethyl)piperidin-3-ol exhibits significant biological activity primarily due to its interaction with neurotransmitter systems. Research suggests that this compound may have potential applications in treating neurological disorders by modulating receptor activity. Its structural properties allow it to engage with various biological targets, influencing processes such as neurotransmission and enzyme inhibition. Consequently, it is considered a candidate for further investigation in drug development aimed at neurological conditions.

Several synthesis methods have been reported for 4-(Hydroxymethyl)piperidin-3-ol:

  • Benzylation of Piperidine Derivatives: This method typically involves starting with commercially available piperidine derivatives, followed by benzylation under basic conditions.
  • Reduction of Piperidinyl Ketones: Another approach involves reducing piperidinyl ketones to obtain the desired hydroxymethyl derivative.
  • Alkylation Reactions: The amine group can be alkylated to introduce diverse substituents, enhancing the compound's reactivity and applicability.

These methods highlight the synthetic accessibility of 4-(Hydroxymethyl)piperidin-3-ol and its potential for modification.

The applications of 4-(Hydroxymethyl)piperidin-3-ol are diverse and include:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.
  • Organic Synthesis: The compound is utilized as a building block for constructing complex organic molecules.
  • Biological Studies: It is employed in studies investigating enzyme inhibitors and receptor modulators.
  • Industrial

Interaction studies involving 4-(Hydroxymethyl)piperidin-3-ol focus on its binding affinity to various receptors and enzymes. These studies are essential for understanding the pharmacodynamics and therapeutic potential of this compound. Preliminary research indicates that it may interact with neurotransmitter receptors, influencing their activity and stability.

Several compounds share structural similarities with 4-(Hydroxymethyl)piperidin-3-ol. Here are some notable examples:

Compound NameCAS NumberStructural Features
3-Methylpiperidin-4-ol hydrochloride1185293-84-8Methyl group at the third position
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride955028-05-4Cis configuration affecting steric properties
trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride955028-06-5Trans configuration leading to different reactivity
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol39478Benzyl group at the first position

The uniqueness of 4-(Hydroxymethyl)piperidin-3-ol lies in its specific hydroxymethyl substitution on the piperidine ring, which enhances its solubility and biological activity compared to other piperidine derivatives. Its ability to interact with multiple receptor systems gives it a broader pharmacological profile than many similar compounds.

XLogP3

-0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-19

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